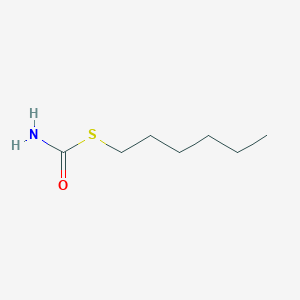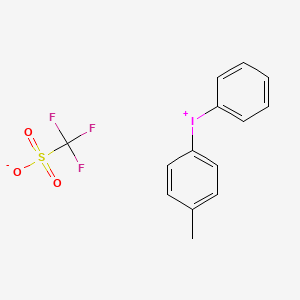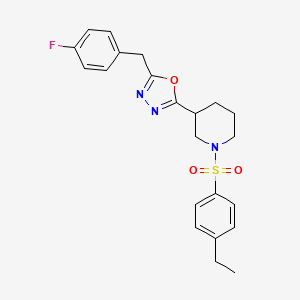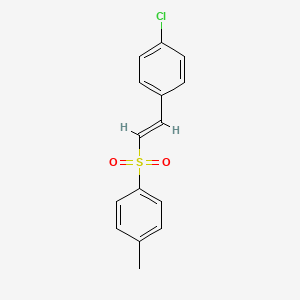![molecular formula C19H18FN3S B14139583 N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide CAS No. 488087-11-2](/img/structure/B14139583.png)
N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide: is a complex organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique structure with a benzyl group, a fluorine atom, and a carbothioamide group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles, such as atom-economical reactions, is often emphasized to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Indole derivatives: These compounds have a similar indole core but may lack the benzyl, fluorine, or carbothioamide groups.
Uniqueness: N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
488087-11-2 |
|---|---|
Fórmula molecular |
C19H18FN3S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide |
InChI |
InChI=1S/C19H18FN3S/c20-14-6-7-17-15(10-14)16-12-23(9-8-18(16)22-17)19(24)21-11-13-4-2-1-3-5-13/h1-7,10,22H,8-9,11-12H2,(H,21,24) |
Clave InChI |
WLTRZYJECILGQH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=S)NCC4=CC=CC=C4 |
Solubilidad |
5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,13S,14S,17R)-17-Allyl-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol](/img/structure/B14139500.png)






![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14139558.png)
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)

![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate](/img/structure/B14139577.png)
